IOX2

Catalog No.
S548062
CAS No.
931398-72-0
M.F
C19H16N2O5
M. Wt
352.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IOX2

CAS Number

931398-72-0

Product Name

IOX2

IUPAC Name

2-[(1-benzyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]acetic acid

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

InChI

InChI=1S/C19H16N2O5/c22-15(23)10-20-18(25)16-17(24)13-8-4-5-9-14(13)21(19(16)26)11-12-6-2-1-3-7-12/h1-9,24H,10-11H2,(H,20,25)(H,22,23)

InChI Key

CAOSCCRYLYQBES-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

IOX2; IOX-2; IOX 2

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O

The exact mass of the compound 2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid is 352.10592 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

IOX2 is a cell-permeable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase-2 (PHD2), a key oxygen-sensing enzyme that regulates HIF-1α degradation. By competing with the endogenous co-substrate 2-oxoglutarate, IOX2 stabilizes HIF-1α under normoxic conditions. Unlike early-generation pan-hydroxylase inhibitors, IOX2 provides nanomolar potency against PHD2 (IC50 = 21 nM) while maintaining >100-fold selectivity against other 2-oxoglutarate-dependent oxygenases. This quantitative target profile makes it a specific procurement choice for researchers and formulators requiring off-target-free induction of the HIF signaling cascade in fibrosis, angiogenesis, and ischemic disease models .

Research Fit

PHD2-selective HIF pathway probe
Cell-permeable chemical probe
SGC-validated reference tool

Substituting IOX2 with generic 2-oxoglutarate analogues like Dimethyloxalylglycine (DMOG) or broad-spectrum inhibitors like IOX1 alters the experimental baseline. Pan-inhibitors indiscriminately block Factor Inhibiting HIF (FIH) as well as Jumonji-C (JmjC) histone demethylases and TET enzymes, triggering epigenetic modifications and altering the transcriptional transactivation profile of HIF-1α. Furthermore, the millimolar concentrations required for DMOG induce metabolic toxicity and solvent-related artifacts in cell lines. Procuring IOX2 ensures selective PHD2 inhibition at nanomolar concentrations, preserving the baseline epigenetic landscape and isolating specific hypoxia-driven phenotypes [1].

Substitution Risk

Off-target JMJD inhibition May confound HIF-dependent pathway readouts
Metabolite profile divergence May shift in vivo exposure interpretation
Transcriptional pattern mismatch Pan-PHD inhibitors may not mirror selective HIF activation

Nanomolar PHD2 Potency for Low-Toxicity Cell Assays

IOX2 inhibits PHD2 with an IC50 of 21 nM, representing a >10,000-fold in vitro potency difference over the generic baseline DMOG, which requires high micromolar to millimolar concentrations to achieve cellular efficacy. This potency allows for low-micromolar dosing in cell cultures, reducing solvent (DMSO) load and mitigating the metabolic toxicity associated with bulk 2-oxoglutarate analogues.

Evidence DimensionCell-free PHD2 Inhibition (IC50)
Target Compound Data21 nM
Comparator Or BaselineDMOG (~1 mM for cellular efficacy)
Quantified Difference>10,000-fold higher in vitro potency for IOX2
ConditionsAlphaScreen in vitro hydroxylation assay and cell-based HIF-1α induction

Procuring a highly potent inhibitor minimizes off-target metabolic disruption and solvent-induced artifacts in sensitive primary cell models.

PHD2 Selectivity
Head-to-head
>4,700-fold
Supports PHD2-specific pathway interpretation
AlphaScreen, recombinant enzymes

Epigenetic Target Selectivity over Broad-Spectrum IOX1

Broad-spectrum 2OG oxygenase inhibitors like IOX1 block both cytosolic and nuclear targets, including Jumonji-C (JmjC) histone demethylases. In contrast, IOX2 displays an IC50 > 100 µM against JMJD2A, JMJD2C, JMJD2E, and JMJD3, providing over 100-fold selectivity for PHD2 [1]. This prevents confounding alterations to histone methylation states during hypoxia modeling.

Evidence DimensionHistone Demethylase Inhibition (JMJD2A/C/E/3)
Target Compound DataIC50 > 100 µM (Inactive)
Comparator Or BaselineIOX1 (Broad-spectrum pan-epigenetic inhibition)
Quantified DifferenceIOX2 maintains >100-fold selectivity for PHD2; IOX1 lacks this selectivity
ConditionsAlphaScreen profiling against human histone Nε-methyl lysine demethylases

Selecting IOX2 prevents confounding alterations to histone methylation states, ensuring that observed phenotypes are strictly driven by HIF stabilization.

Metabolite Profile
Direct comparison
IOX2: 10 metabolites
IOX4: 5 metabolites
Metabolite-profile context for in vivo study selection
Equine liver microsomes, LC-HRMS

Preservation of FIH-Mediated Transcriptional Regulation

DMOG and DM-NOFD potently inhibit Factor Inhibiting HIF (FIH). IOX2 selectively spares FIH activity (IC50 > 100 µM). Consequently, IOX2 induces HIF-1α in a form that is unhydroxylated at prolyl residues but remains hydroxylated at N803, preserving specific FIH-dependent downstream signaling and cellular localization dynamics [1].

Evidence DimensionFIH (Factor Inhibiting HIF) Inhibition
Target Compound DataIC50 > 100 µM (Inactive)
Comparator Or BaselineDMOG (Potent FIH inhibition)
Quantified DifferenceIOX2 selectively leaves FIH active; DMOG completely suppresses N803 hydroxylation
ConditionsIn vitro enzymatic assays and cellular immunostaining for HIF1α N803 hydroxylation

Crucial for researchers needing to isolate PHD-specific pathways without disrupting the FIH-regulated C-terminal transactivation domain of HIF-1α.

Transcriptional Response
Direct comparison
IOX2 activates HIF genes
Does not induce full hypoxia repression
Defines HIF activation model boundary
HeLa cells, RNA-seq, 2h treatment

High-Efficiency Remote Loading for Liposomal Formulation

For formulation development, IOX2 demonstrates quantifiable compatibility with liposomal encapsulation. Driven by a transmembrane calcium acetate gradient, IOX2 achieves nearly 100% remote loading efficiency into nanosized liposomes, forming stable intracellular nanoprecipitates. In targeted delivery models, this liposomal IOX2 formulation stabilized HIF-1α at higher levels than the free drug at matched 50-100 µM concentrations[1].

Evidence DimensionRemote Loading Efficiency and Cellular Efficacy
Target Compound Data~100% encapsulation efficiency; superior HIF-1α induction
Comparator Or BaselineFree IOX2 in standard solvent
Quantified DifferenceNear-complete liposomal encapsulation with enhanced target engagement over free drug
ConditionsTransmembrane calcium acetate gradient loading; normoxic HeLa/KB cell assays

Validates IOX2 as a highly processable active pharmaceutical ingredient (API) for nanomedicine developers engineering targeted anti-ischemic therapies.

PHD Isoform Selectivity
Data to verify
>40-fold over PHD1
Isoform-selectivity context requires validation
Recombinant human PHD assays
Cellular Potency
Head-to-head
IOX2: moderate induction
IOX4: higher potency
Potency-context selection for dose-response studies
MCF-7, Hep3B, U2OS; immunoblot
Co-Detection Compatibility
Reported
Shares MS/MS transitions with FG-4592
Supports method-transfer for doping control LC-MS/MS
No method redevelopment needed

Precision In Vitro Fibrosis and Ischemia Modeling

Because IOX2 selectively stabilizes HIF-1α without the widespread epigenetic disruption caused by DMOG or IOX1, it is the standard hypoxia mimetic for 3D organoid and primary cell models of liver fibrosis and cardiac ischemia. Its use ensures that observed fibrotic gene transcription is strictly driven by the PHD/HIF axis [1].

Targeted Nanomedicine Formulation Development

The physicochemical profile of IOX2 allows for nearly 100% remote loading into targeted liposomes via a calcium acetate gradient. This makes it an effective active pharmaceutical ingredient (API) for developing advanced drug delivery systems aimed at treating localized ischemic conditions where free-drug biodistribution is suboptimal [2].

Decoupling PHD vs. FIH Signaling Pathways

In mechanistic studies, IOX2 is utilized to isolate the effects of prolyl hydroxylation from asparaginyl hydroxylation. By sparing Factor Inhibiting HIF (FIH) activity, IOX2 allows researchers to study HIF-1α dynamics while maintaining normal N803 hydroxylation and FIH-dependent cellular localization [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PHD2-specific pathway studies
PHD2-selective inhibition profile
PHD2-dependent HIF-1α activation endpoints
HIF-mediated transcriptional activation studies
HIF activation without full hypoxic repression
Target-gene activation vs repression profiling
Doping control method development
Co-detection with established HIF-PH inhibitor LC-MS/MS
Method-transfer verification without redevelopment
In vitro metabolism and glucuronidation studies
Defined phase II glucuronide metabolite profile
UGT enzyme activity and hydrolysis protocol validation

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

352.10592162 Da

Monoisotopic Mass

352.10592162 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

IOX2
1: Deppe J, Popp T, Egea V, Steinritz D, Schmidt A, Thiermann H, Weber C, Ries C.
2: Egert AM, Klotz JL, McLeod KR, Harmon DL. Development of a methodology to
3: Sen A, Ren S, Lerchenmüller C, Sun J, Weiss N, Most P, Peppel K. MicroRNA-138

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